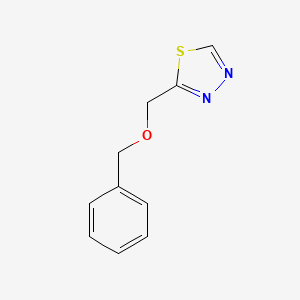

2-((Benzyloxy)methyl)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(phenylmethoxymethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUAHUSAFURGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of benzyloxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve heating the mixture in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Benzyloxy)methyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyloxy or thiadiazole moieties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities, including:

- Antimicrobial Properties : Thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can act against bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives have shown cytostatic properties and are being explored for their ability to inhibit tumor growth .

- Anticonvulsant Effects : The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been documented. These compounds have shown efficacy in animal models for epilepsy, demonstrating their potential as therapeutic agents in treating seizure disorders .

- Anti-inflammatory and Analgesic Activities : The anti-inflammatory effects of thiadiazole derivatives make them suitable for pain management and treatment of inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 2-((Benzyloxy)methyl)-1,3,4-thiadiazole involves various chemical reactions that allow for structural modifications to enhance biological activity. Common synthetic methods include:

- Substitution Reactions : Modifying the thiadiazole ring by introducing different substituents can significantly impact the biological activity of the resulting compounds. For example, substituents such as benzyl or other aromatic groups have been shown to improve antimicrobial efficacy .

- Microwave-Assisted Synthesis : This method has been employed to increase yield and reduce reaction time in synthesizing thiadiazole derivatives. It has been noted that microwave-assisted techniques can lead to more efficient production of biologically active compounds .

Antimicrobial Activity

A study demonstrated that several 1,3,4-thiadiazole derivatives exhibited potent antibacterial activity against E. coli and Pseudomonas aeruginosa. The introduction of specific substituents enhanced their effectiveness compared to standard antibiotics like Gentamicin .

Anticancer Potential

Another research highlighted the cytotoxic effects of a series of 1,3,4-thiadiazoles against various cancer cell lines. The findings suggested that certain modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Anticonvulsant Activity

In a comparative study using animal models for epilepsy (PTZ and MES tests), specific thiadiazole derivatives showed significant anticonvulsant activity with minimal side effects. Compounds were found to act through mechanisms involving GABA receptors and voltage-gated ion channels .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development:

- Substituent Effects : The nature and position of substituents on the thiadiazole ring can dramatically influence pharmacological properties. Electron-withdrawing groups tend to enhance antimicrobial activity while electron-donating groups may improve anticonvulsant effects .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with biological targets. These studies help in rationalizing the design of new derivatives with improved efficacy .

Data Table Summary

Wirkmechanismus

The mechanism by which 2-((Benzyloxy)methyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

- Substituent Position and Type: The benzyloxymethyl group in the target compound may confer improved solubility in organic solvents compared to amino (NSC-4728) or thiophene () substituents. However, bulky substituents like benzyloxyethyl () could sterically hinder receptor binding in biological systems.

- Antimicrobial Activity : Derivatives with nitro or halogenated aryl groups (e.g., compound 9c in ) show enhanced antimicrobial efficacy, suggesting electron-withdrawing groups may improve activity. The benzyloxymethyl group’s electron-donating nature might reduce potency compared to these analogs .

Comparison with Fused Thiadiazole Systems

Fused thiadiazole derivatives, such as 1,4-benzodioxin-based thiadiazole-fused-[1,2,4]-thiadiazole (), exhibit α-amylase and α-glucosidase inhibitory activity, making them promising antidiabetic agents.

Thiadiazole vs. Oxadiazole Derivatives

Oxadiazole analogs (e.g., compounds 33a-c in ) demonstrate superior antioxidant activity due to the oxygen atom’s electronegativity, which stabilizes radical intermediates. In contrast, thiadiazoles like the target compound may prioritize other bioactivities, such as enzyme inhibition (), owing to sulfur’s polarizability and hydrogen-bonding capabilities.

Toxicity Profile

- Genotoxicity: NSC-143019 (bis-thiadiazole) induces sister chromatid exchanges (SCEs) at lower concentrations than NSC-4728 (mono-thiadiazole with amino group), highlighting the risk of dimeric structures .

- Anticancer Potential: Thiophene-substituted thiadiazoles () show cytotoxicity via apoptosis induction, a trait that could be explored for the target compound given its lipophilic substituent.

Biologische Aktivität

2-((Benzyloxy)methyl)-1,3,4-thiadiazole is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a thiadiazole ring substituted with a benzyloxy group. The synthesis typically involves the reaction of benzyloxy methyl derivatives with thiadiazole precursors under controlled conditions. Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.

- Anticancer Effects : Demonstrated potential in inhibiting cancer cell proliferation.

- Antifungal Activity : Effective against several fungal pathogens.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. For instance, a study evaluated the efficacy of various 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions exhibited enhanced antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| 5-(3-indolyl)-1,3,4-thiadiazole | P. aeruginosa | 8 µg/mL |

Anticancer Activity

Thiadiazole compounds have shown promising anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7 and LoVo) revealed that certain derivatives could induce apoptosis effectively. For example, compound 2-(4-(Benzyloxy)-5-(5-bromo-3-indolyl)-3-methoxyphenyl)-1,3,4-thiadiazole exhibited an IC50 value of approximately 23.29 µM against MCF-7 cells after a 48-hour incubation period .

Case Study: Anticancer Evaluation

A study investigated the effects of several thiadiazole derivatives on cancer cell viability using the MTS assay. The results indicated that compounds with benzyloxy substitutions significantly enhanced cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Selected Thiadiazoles

| Compound Name | Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|---|

| Compound A | MCF-7 | 23.29 | Significant |

| Compound B | LoVo | 2.44 | Moderate |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example, some studies suggest that these compounds may inhibit key pathways involved in cell proliferation and survival in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((benzyloxy)methyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives in acidic media (e.g., H₂SO₄) at elevated temperatures. For example, thiosemicarbazides derived from substituted benzoic acids undergo cyclization under reflux for 18–20 hours, yielding thiadiazole derivatives with moderate-to-high yields (65–75%) . Alternative routes involve reacting hydrazonoyl chlorides with hydrazinecarbodithioates in ethanol, catalyzed by triethylamine, to form 1,3,4-thiadiazoles. Reaction time (6–12 hours) and solvent choice (absolute ethanol or DMSO) critically affect purity and crystallinity .

Q. How are structural and purity analyses performed for 1,3,4-thiadiazole derivatives?

- Methodology : Characterization typically involves multi-modal techniques:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm) .

- IR spectroscopy : Detection of C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretching vibrations .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Melting point determination : Consistency with literature values (e.g., 139–143°C) indicates purity .

Q. What safety protocols are recommended for handling 1,3,4-thiadiazole derivatives in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .

- Avoid contact with oxidizing agents; store in cool, dry conditions away from light .

- Dispose of waste via approved chemical disposal services to minimize ecological toxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling up?

- Methodology :

- Catalyst optimization : Triethylamine enhances reaction efficiency in ethanol-based systems .

- Solvent selection : DMSO improves solubility of intermediates but requires careful distillation to avoid byproducts .

- Temperature control : Prolonged reflux (>18 hours) increases cyclization efficiency but may degrade heat-sensitive substituents .

- Crystallization techniques : Water-ethanol mixtures yield higher-purity solids compared to single-solvent systems .

Q. What strategies resolve contradictions in biological activity data for structurally similar 1,3,4-thiadiazole derivatives?

- Case study : In antimicrobial assays, substituent electronegativity (e.g., 4-fluorophenyl vs. 4-bromophenyl) significantly alters activity. For example, 2-(4-fluorophenyl)-1,3,4-thiadiazole derivatives show IC₅₀ values 5–6 μmol/L against cancer cells, outperforming brominated analogs due to enhanced cellular uptake . Discrepancies in reported activities may arise from assay conditions (e.g., bacterial strain variability) or impurities in synthesized batches .

Q. How do computational methods guide the design of 1,3,4-thiadiazole derivatives with enhanced pharmacological profiles?

- Methodology :

- Molecular docking : Predicts binding affinity to target proteins (e.g., ERK kinases). For example, fluorophenyl-substituted thiadiazoles exhibit stronger hydrogen bonding with kinase active sites than methyl derivatives .

- QSAR modeling : Correlates substituent lipophilicity (logP) with antimicrobial potency. Derivatives with logP 2.5–3.0 show optimal membrane permeability .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.